molecular formula C20H31N3O2 B11804667 tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11804667
M. Wt: 345.5 g/mol
InChI Key: UOKFWWIALNJGJJ-UHFFFAOYSA-N
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Description

tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate: is a complex organic compound with the molecular formula C20H31N3O2 This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a pyridine ring substituted with an isopropylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method involves the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors.

    Introduction of the isopropylpyrrolidine moiety: This step involves the reaction of the pyridine ring with an isopropylpyrrolidine derivative under specific conditions.

    Cyclopropylation: The cyclopropyl group is introduced using cyclopropyl halides in the presence of a base.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests potential for selective interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
  • tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
  • tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

Uniqueness

tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate stands out due to its combination of a cyclopropyl ring and an isopropylpyrrolidine moiety, which may confer unique chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C20H31N3O2/c1-14(2)22-12-6-7-17(22)15-8-11-18(21-13-15)23(16-9-10-16)19(24)25-20(3,4)5/h8,11,13-14,16-17H,6-7,9-10,12H2,1-5H3

InChI Key

UOKFWWIALNJGJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=CN=C(C=C2)N(C3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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